![molecular formula C10H16O2 B1383387 [4-(prop-2-yn-1-yloxy)cyclohexyl]methanol, Mixture of diastereomers CAS No. 1692498-55-7](/img/structure/B1383387.png)
[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol, Mixture of diastereomers
Overview
Description
“[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol” is a chemical compound with the CAS Number: 1692498-55-7 . It has a molecular weight of 168.24 . The compound is in liquid form and is stored at a temperature of 4 degrees .
Molecular Structure Analysis
The IUPAC name for this compound is (4-(prop-2-yn-1-yloxy)cyclohexyl)methanol . The InChI code for this compound is 1S/C10H16O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,9-11H,3-8H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 168.24 . It is in liquid form and is stored at a temperature of 4 degrees .Scientific Research Applications
Biological Target Modification
This compound can be used as a building block that allows for UV light-induced covalent modification of a biological target. This is due to its acid linker which enables downstream applications via the alkyne tag .
Synthesis of Propargyl Compounds
Propargyl compounds, which include a variety of molecules with the propargyl group, are known for their cytotoxic activity. They can be synthesized through reactions involving propargyl alcohol and are studied for their potential in medical applications .
Chlorination Studies
The compound has been used in studies involving chlorination, where its reactivity with chlorine can be explored for various synthetic applications .
Free Radical Inhibition
Derivatives of propargyl compounds have been found to inhibit NO free radicals effectively. This suggests that “[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol” could potentially be used in antioxidant research and applications .
Safety and Hazards
properties
IUPAC Name |
(4-prop-2-ynoxycyclohexyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,9-11H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJNULVYUNJHIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Prop-2-ynoxycyclohexyl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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